molecular formula C14H12N2O2 B14024723 5-(3-Formylphenyl)-N-methylpicolinamide

5-(3-Formylphenyl)-N-methylpicolinamide

Cat. No.: B14024723
M. Wt: 240.26 g/mol
InChI Key: XVACRCVSWRZNIK-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-N-methylpicolinamide is a picolinamide derivative featuring a methyl-substituted amide group at the pyridine-2-carboxamide core and a 3-formylphenyl substituent at the 5-position of the pyridine ring. The formyl group (-CHO) at the meta position of the phenyl ring distinguishes it from related compounds, offering unique reactivity for further chemical modifications, such as Schiff base formation or condensation reactions.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-(3-formylphenyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-15-14(18)13-6-5-12(8-16-13)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H,15,18)

InChI Key

XVACRCVSWRZNIK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Formylphenyl Intermediate

The 3-formylphenyl moiety can be introduced by formylation of the phenyl ring or by using a pre-formylated aromatic amine or acid derivative. Common methods include:

  • Vilsmeier–Haack formylation of the corresponding phenyl precursors to introduce the formyl group at the meta-position.
  • Utilization of commercially available 3-formyl aniline or 3-formylbenzoic acid derivatives as starting materials.

Formation of Picolinamide Core

The picolinamide portion is synthesized predominantly by coupling picolinic acid or its acid chloride with the amine-bearing 3-formylphenyl intermediate.

Typical procedure:

  • Activation of picolinic acid with coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or conversion to acid chloride using thionyl chloride.
  • Reaction with the amine under inert atmosphere and controlled temperature.
  • Use of bases such as diisopropylethylamine to neutralize generated acid.

Example:

A solution of picolinic acid (1.2 equivalents) and HATU (1.2 equivalents) in DMF is stirred with the amine (1 equivalent) at room temperature for 16 hours. After reaction completion, aqueous LiCl is added, and the product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography to yield the picolinamide intermediate in 60–87% yield.

N-Methylation of the Picolinamide

The N-methylation of the picolinamide nitrogen is typically performed post-amide formation to avoid side reactions.

Common methylation methods:

  • Treatment with iodomethane (methyl iodide) in the presence of a base such as potassium carbonate or diisopropylethylamine.
  • Reaction conditions often involve stirring at room temperature or mild heating for several hours.

This step yields the N-methylated picolinamide derivative with high selectivity and yields around 70–90%.

Purification and Characterization

The final compound is purified by recrystallization or flash column chromatography. Characterization is performed using:

  • [^1H NMR spectroscopy](pplx://action/followup) , showing characteristic signals of the formyl proton (~9.7–10 ppm), aromatic protons, and N-methyl group (~3 ppm).
  • Mass spectrometry to confirm molecular weight.
  • Melting point determination for purity assessment.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Picolinic acid activation HATU, DMF, DIPEA, room temp, 16 h 60–87 Amide coupling with 3-formylphenyl amine
N-Methylation Iodomethane, K2CO3 or DIPEA, room temp 70–90 Selective methylation of amide nitrogen
Purification Flash chromatography or recrystallization Ensures high purity

Research Findings and Literature Support

  • The amide coupling using HATU in DMF is a well-established method for picolinamide synthesis, providing high yields and minimal side reactions.
  • N-methylation with methyl iodide is efficient and compatible with the formyl group, avoiding reduction or modification of the aldehyde functionality.
  • Alternative methods involving acid chloride formation using thionyl chloride have also been reported but require careful control to prevent overreaction or decomposition.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Features

The table below compares 5-(3-Formylphenyl)-N-methylpicolinamide with structurally similar picolinamide derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Similarity Index*
This compound 3-formylphenyl at pyridine-5, N-methylamide C₁₄H₁₃N₂O₂ 241.27 Aldehyde, amide -
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide 4-amino-3-fluorophenoxy, N-methylamide C₁₄H₁₂FN₃O₂ 297.26 Amino, fluoro, ether 0.66
N-(2-Chlorophenyl)-5-(methylsulfonyl)picolinamide 2-chlorophenyl, methylsulfonyl C₁₃H₁₁ClN₂O₃S 326.75 Chloro, sulfonyl 0.53
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide 8-chloroisoquinolin-3-yl, N-methylamide C₁₆H₁₂ClN₃O 297.74 Chloro, heterocycle -

*Similarity indices calculated using structural fingerprinting algorithms (e.g., Tanimoto coefficient) .

Key Observations :

  • Aldehyde vs. Electron-Withdrawing Groups : The formyl group in the target compound enhances electrophilicity, enabling reactions like imine formation, unlike sulfonyl or chloro substituents, which primarily influence electronic and steric properties .

Physicochemical Properties

  • Purity: Structural analogs like 5-(8-chloroisoquinolin-3-yl)-N-methylpicolinamide are reported at 98% purity, suggesting rigorous chromatographic purification is feasible for the target compound .

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